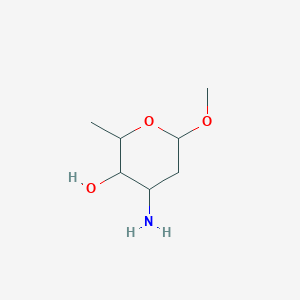![molecular formula C18H17NO5 B094299 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 17014-57-2](/img/structure/B94299.png)
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as EMD 57283, is a synthetic compound that belongs to the class of acridine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of pharmacology.
Wirkmechanismus
The exact mechanism of action of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects.
Biochemische Und Physiologische Effekte
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to exhibit antiviral activity against certain viruses, including the herpes simplex virus (HSV).
Vorteile Und Einschränkungen Für Laborexperimente
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a wealth of information available on its biological activities and potential applications. However, there are also some limitations to its use in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and viral infections. Further studies are needed to determine its efficacy and safety in these applications. Another area of interest is its mechanism of action. Further studies are needed to fully understand how 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 exerts its biological effects. Finally, there is potential for the development of new derivatives of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 with improved biological activities and reduced cytotoxicity.
Synthesemethoden
The synthesis of 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 involves a multi-step process, starting from the reaction of 2-methoxyphenol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with ethyl acetoacetate to form the corresponding 3-ethoxy-4-methoxybenzalacetone. Finally, the benzalacetone is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a catalytic amount of acetic acid to yield 5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283.
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one 57283 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Eigenschaften
CAS-Nummer |
17014-57-2 |
|---|---|
Produktname |
5-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
5-ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C18H17NO5/c1-4-22-15-12-13(16-18(17(15)21-3)24-9-23-16)19(2)11-8-6-5-7-10(11)14(12)20/h5-8H,4,9H2,1-3H3 |
InChI-Schlüssel |
YRNADDIAILOGCE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
Kanonische SMILES |
CCOC1=C(C2=C(C3=C1C(=O)C4=CC=CC=C4N3C)OCO2)OC |
Synonyme |
5-Ethoxy-4-methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



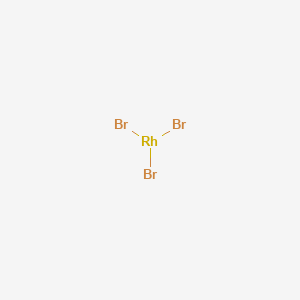
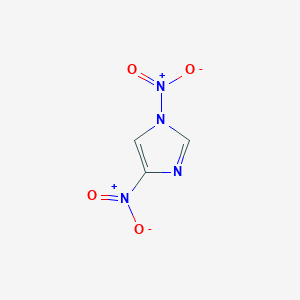
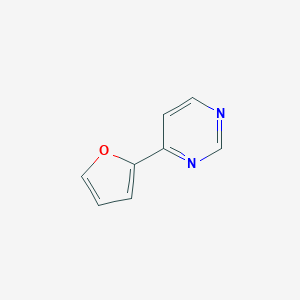
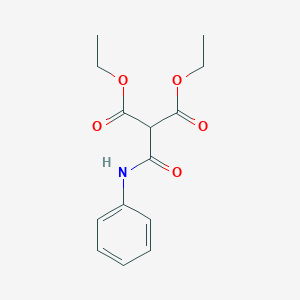

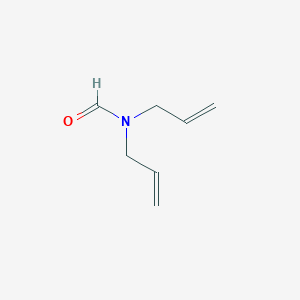
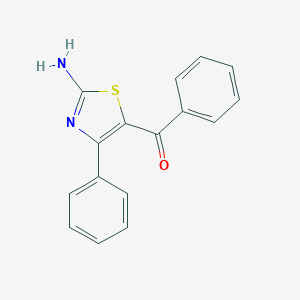
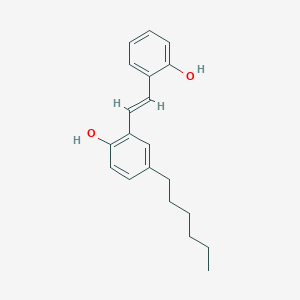
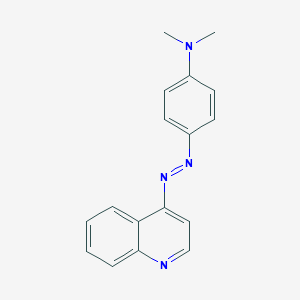
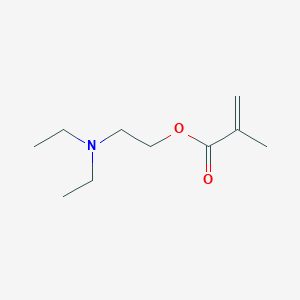
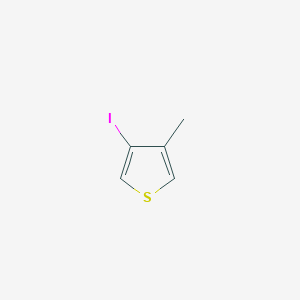
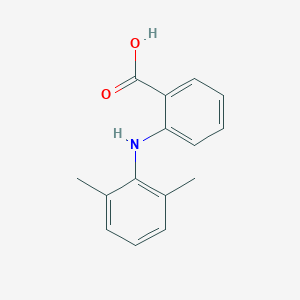
![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
